Cas no 741670-62-2 (4-(1,3-Thiazol-4-yl)piperidine)
4-(1,3-Thiazol-4-yl)piperidine Chemical and Physical Properties
Names and Identifiers
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- 4-(thiazol-4-yl)piperidine
- 4-(1,3-thiazol-4-yl)piperidine
- 4-(Piperidin-4-yl)thiazole
- Piperidine,4-(4-thiazolyl)-
- Piperidine, 4-(4-thiazolyl)-
- BUMORARINGMZLH-UHFFFAOYSA-N
- Z1255428434
- 4-piperidin-4-yl-1,3-thiazole
- DA-03164
- SB42834
- 741670-62-2
- AKOS022257964
- EN300-138518
- CS-0105916
- SCHEMBL1514862
- D76575
- MFCD11934586
- 4-(1,3-Thiazol-4-yl)piperidine
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- Inchi: 1S/C8H12N2S/c1-3-9-4-2-7(1)8-5-11-6-10-8/h5-7,9H,1-4H2
- InChI Key: BUMORARINGMZLH-UHFFFAOYSA-N
- SMILES: S1C=NC(=C1)C1CCNCC1
Computed Properties
- Exact Mass: 168.07211956g/mol
- Monoisotopic Mass: 168.07211956g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 123
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 53.2
- XLogP3: 1.1
4-(1,3-Thiazol-4-yl)piperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B703710-5mg |
4-(1,3-thiazol-4-yl)piperidine |
741670-62-2 | 5mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B703710-10mg |
4-(1,3-thiazol-4-yl)piperidine |
741670-62-2 | 10mg |
$ 95.00 | 2022-06-06 | ||
| TRC | B703710-50mg |
4-(1,3-thiazol-4-yl)piperidine |
741670-62-2 | 50mg |
$ 365.00 | 2022-06-06 | ||
| Chemenu | CM524823-1g |
4-(Piperidin-4-yl)thiazole |
741670-62-2 | 97% | 1g |
$855 | 2023-01-04 | |
| Enamine | EN300-138518-0.05g |
4-(1,3-thiazol-4-yl)piperidine |
741670-62-2 | 95% | 0.05g |
$282.0 | 2023-02-15 | |
| Enamine | EN300-138518-0.1g |
4-(1,3-thiazol-4-yl)piperidine |
741670-62-2 | 95% | 0.1g |
$420.0 | 2023-02-15 | |
| Enamine | EN300-138518-0.25g |
4-(1,3-thiazol-4-yl)piperidine |
741670-62-2 | 95% | 0.25g |
$601.0 | 2023-02-15 | |
| Enamine | EN300-138518-0.5g |
4-(1,3-thiazol-4-yl)piperidine |
741670-62-2 | 95% | 0.5g |
$947.0 | 2023-02-15 | |
| Enamine | EN300-138518-1.0g |
4-(1,3-thiazol-4-yl)piperidine |
741670-62-2 | 95% | 1g |
$0.0 | 2023-06-07 | |
| Enamine | EN300-138518-2.5g |
4-(1,3-thiazol-4-yl)piperidine |
741670-62-2 | 95% | 2.5g |
$2379.0 | 2023-02-15 |
4-(1,3-Thiazol-4-yl)piperidine Suppliers
4-(1,3-Thiazol-4-yl)piperidine Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 4-(1,3-Thiazol-4-yl)piperidine
Recent Advances in the Study of 4-(1,3-Thiazol-4-yl)piperidine (CAS: 741670-62-2) in Chemical Biology and Pharmaceutical Research
4-(1,3-Thiazol-4-yl)piperidine (CAS: 741670-62-2) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its versatile pharmacological properties and potential therapeutic applications. Recent studies have focused on its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel kinase inhibitors and modulators of central nervous system (CNS) targets. This research brief consolidates the latest findings on this compound, highlighting its synthetic utility, mechanistic insights, and preclinical potential.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 4-(1,3-Thiazol-4-yl)piperidine derivatives as selective inhibitors of cyclin-dependent kinases (CDKs), which are critical targets in oncology. The study utilized structure-activity relationship (SAR) analysis to optimize the compound's binding affinity, achieving nanomolar potency against CDK4/6. Molecular docking simulations revealed that the thiazole-piperidine scaffold interacts with key residues in the ATP-binding pocket, providing a rationale for its selectivity. These findings suggest promising avenues for the development of next-generation CDK inhibitors with improved therapeutic windows.
In parallel, research published in ACS Chemical Neuroscience explored the compound's potential in CNS drug discovery. The study identified 4-(1,3-Thiazol-4-yl)piperidine as a scaffold for sigma-1 receptor (σ1R) ligands, which are implicated in neuroprotection and pain modulation. Through radioligand binding assays, derivatives of this compound exhibited high σ1R affinity (Ki < 50 nM) and negligible off-target activity at related receptors. Behavioral studies in rodent models further supported its potential for treating neuropathic pain, with one derivative showing efficacy comparable to gabapentin but with a more favorable pharmacokinetic profile.
From a synthetic chemistry perspective, a 2024 Organic Letters report detailed an innovative catalytic asymmetric synthesis of enantiomerically pure 4-(1,3-Thiazol-4-yl)piperidine. The methodology employed a chiral phosphoric acid catalyst to achieve >95% ee, addressing previous challenges in stereocontrol. This advancement is particularly significant for the development of chiral drugs targeting G protein-coupled receptors (GPCRs), where stereochemistry often dictates pharmacological activity. The study also demonstrated the scalability of this approach, with gram-scale synthesis achieved under mild conditions.
Emerging applications in infectious disease research have also been reported. A recent Bioorganic & Medicinal Chemistry article described the incorporation of 4-(1,3-Thiazol-4-yl)piperidine into novel antimalarial agents targeting the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) enzyme. The lead compound in this series showed potent antiplasmodial activity (IC50 = 12 nM) and good selectivity over human DHODH. X-ray crystallography of the inhibitor-enzyme complex provided structural insights that could guide further optimization of this chemotype.
In conclusion, 4-(1,3-Thiazol-4-yl)piperidine (741670-62-2) continues to demonstrate remarkable versatility in medicinal chemistry applications. Recent studies have expanded its potential from oncology to CNS disorders and infectious diseases, supported by advances in synthetic methodology and structural biology. The compound's privileged scaffold offers multiple vectors for structural modification, making it a valuable template for future drug discovery efforts. Further research should focus on clinical translation of these findings and exploration of additional therapeutic targets that may benefit from this chemical architecture.
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